molecular formula C15H18ClN5OS B3016113 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097923-09-4

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B3016113
CAS No.: 2097923-09-4
M. Wt: 351.85
InChI Key: GGNUDRVXZDKQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C15H18ClN5OS and its molecular weight is 351.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Approaches : Research has developed methods for synthesizing derivatives of urea compounds, including those with thiadiazole moieties, under various conditions. For instance, novel synthesis techniques have been applied to produce urea derivatives featuring thiadiazolyl groups, utilizing microwave irradiation for efficient reaction processes and yield improvements (Kejian Li & Wenbin Chen, 2008; Song Xin-jian et al., 2006).

Structural Insights : Detailed structural and conformational studies on urea derivatives, including N-methylpiperazine containing phenyl and N-heterocyclic substituents, have been performed to understand their molecular frameworks. These studies involve spectroscopic analyses and crystal structure determinations, providing valuable information on the compounds' geometries and electronic structures (I. Iriepa & J. Bellanato, 2013).

Biological Activities

Antitumor and Antimicrobial Properties : Several studies have demonstrated the potential antitumor and antimicrobial activities of urea derivatives. For example, specific compounds have shown promising effects in inhibiting tumor metastasis in models such as the Lewis-lung-carcinoma model, indicating their utility in cancer research (Zou Xia, 2011). Furthermore, novel urea derivatives with thiadiazole moieties have been evaluated for their antimicrobial activities, offering insights into their potential as therapeutic agents (Abdelmotaal Abdelmajeid et al., 2017).

Inhibition of Photosynthetic and Respiratory Energy Conservation : Research has identified substituted thiadiazolyl-phenyl-ureas as inhibitors of energy conservation in both respiration and photosynthesis. These findings highlight the chemical's impact on biological processes and its potential application in studying energy conservation mechanisms (G. Hauska et al., 1975).

Nonlinear Optical Properties : Studies have also explored the nonlinear optical (NLO) properties of urea derivatives, assessing their potential in optoelectronic device fabrication. The electronic, optical, and NLO characteristics of specific chalcone derivatives have been assessed, revealing superior properties that could be utilized in the development of optoelectronic devices (M. Shkir et al., 2018).

Mechanism of Action

In the context of a bioactive compound, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storing the compound .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5OS/c16-12-3-1-11(2-4-12)9-17-15(22)19-13-5-7-21(8-6-13)14-10-18-23-20-14/h1-4,10,13H,5-9H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNUDRVXZDKQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.